molecular formula C18H21BrN4S B2710986 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine CAS No. 862807-97-4

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine

Cat. No.: B2710986
CAS No.: 862807-97-4
M. Wt: 405.36
InChI Key: FDYBHQHENKZHSI-UHFFFAOYSA-N
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Description

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine is a heterocyclic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[2,3-c][1,2,4]triazoles with excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot catalyst-free procedure mentioned above could be adapted for larger-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine involves its interaction with specific molecular targets and pathways.

Biological Activity

The compound 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine (often referred to as Compound A ) is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that combines triazole and thiazole rings with a piperidine moiety, making it an interesting subject for medicinal chemistry research.

Chemical Structure

The IUPAC name of the compound indicates its complex structure:

  • IUPAC Name: 6-[(4-bromophenyl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
  • Molecular Formula: C₁₈H₁₈BrN₅S
  • CAS Number: 862808-01-3

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The triazole and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The piperidine moiety may interact with receptor sites, modulating their function and influencing various biological pathways.

Antitumor Activity

Research indicates that Compound A exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of specific signaling pathways involved in cell survival and proliferation

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of Compound A against a range of bacterial and fungal strains. Its mechanism includes:

  • Disruption of microbial cell membranes
  • Interference with nucleic acid synthesis

Study 1: Antitumor Efficacy in Breast Cancer Cells

In a recent study published in a peer-reviewed journal, Compound A was tested against MCF-7 breast cancer cells. The results demonstrated:

  • IC₅₀ Value: 12 µM
  • Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Antimicrobial Activity Against Staphylococcus aureus

Another study evaluated the antimicrobial efficacy of Compound A against Staphylococcus aureus. Key findings included:

  • Minimum Inhibitory Concentration (MIC): 32 µg/mL
  • Mechanism: The compound was found to disrupt bacterial cell wall synthesis.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀/MIC ValueMechanism of Action
AntitumorMCF-7 (Breast Cancer)12 µMApoptosis induction
AntimicrobialStaphylococcus aureus32 µg/mLDisruption of cell wall synthesis

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Compound AC₁₈H₁₈BrN₅STriazole-thiazole-piperidine structure
4-Benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol]}piperidineC₂₃H₂₃BrN₄SSimilar structure with different substituents

Properties

IUPAC Name

3-(4-bromophenyl)-6-[(2-ethylpiperidin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4S/c1-2-15-5-3-4-10-22(15)11-16-12-23-17(20-21-18(23)24-16)13-6-8-14(19)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYBHQHENKZHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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